molecular formula C15H18BNO2 B11745269 (4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid CAS No. 397844-52-9

(4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid

Cat. No.: B11745269
CAS No.: 397844-52-9
M. Wt: 255.12 g/mol
InChI Key: BQBAEKHBGDGIPB-UHFFFAOYSA-N
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Description

(4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both an amino group and a boronic acid group in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid typically involves the reaction of 4-formylphenylboronic acid with benzylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride. The general reaction scheme is as follows:

    Reductive Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Secondary amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

(4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.

    Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with similar reactivity in Suzuki–Miyaura coupling.

    4-Aminophenylboronic acid: Contains an amino group, similar to (4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid, but lacks the benzylmethylamino moiety.

    Benzeneboronic acid: Another boronic acid with similar applications in organic synthesis.

Uniqueness

This compound is unique due to the presence of both an amino group and a boronic acid group, which allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis.

Properties

CAS No.

397844-52-9

Molecular Formula

C15H18BNO2

Molecular Weight

255.12 g/mol

IUPAC Name

[4-[[benzyl(methyl)amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C15H18BNO2/c1-17(11-13-5-3-2-4-6-13)12-14-7-9-15(10-8-14)16(18)19/h2-10,18-19H,11-12H2,1H3

InChI Key

BQBAEKHBGDGIPB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CN(C)CC2=CC=CC=C2)(O)O

Origin of Product

United States

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